Clovibactin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clovibactin is a novel antibiotic isolated from an uncultured Gram-negative β-proteobacterium, Eleftheria terrae ssp. carolina, found in sandy soil from North Carolina . This compound has garnered significant attention due to its unique structure and mode of action, which allows it to efficiently kill drug-resistant bacterial pathogens without detectable resistance .

准备方法

Synthetic Routes and Reaction Conditions: Clovibactin is synthesized through a combination of mass spectrometry, solid-state nuclear magnetic resonance (NMR), and atomic force microscopy . The structure of this compound was resolved using these techniques, and its stereochemistry was confirmed by Marfey’s analysis . The compound features two D-amino acids, D-alanine, and D-glutamic acid, in its four amino acid long linear N terminus and D-3-hydroxy asparagine, a unique amino acid residue .

Industrial Production Methods: The industrial production of this compound involves the fermentation of the Eleftheria terrae ssp. carolina strain. The fermentation process is followed by bioassay-guided fractionation of the extract from microbial colonies . High-pressure liquid chromatography and bioassay-guided isolation of the bacterial fermentation broth are used to separate a fraction containing this compound .

化学反应分析

Types of Reactions: Clovibactin primarily undergoes binding reactions rather than traditional chemical reactions like oxidation or reduction. It binds to the pyrophosphate moiety of multiple essential peptidoglycan precursors, including undecaprenyl phosphate, lipid II, and lipid III wall teichoic acid .

Common Reagents and Conditions: The binding reactions of this compound occur under physiological conditions, typically within bacterial cell membranes . The compound uses an unusual hydrophobic interface to tightly wrap around pyrophosphate, bypassing the variable structural elements of precursors .

Major Products Formed: The major product formed from the binding reactions of this compound is a supramolecular complex that oligomerizes into fibrils on bacterial membranes containing lipid-anchored pyrophosphate groups .

科学研究应用

Clovibactin has a broad range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for studying novel binding mechanisms and supramolecular complex formation . In biology, this compound is used to investigate the interactions between antibiotics and bacterial cell membranes . In medicine, this compound shows promise as a treatment for drug-resistant bacterial infections, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . Industrially, this compound can be used in the development of new antibiotics and antimicrobial agents .

作用机制

Clovibactin exerts its effects by blocking cell wall synthesis in bacteria. It targets the pyrophosphate moiety of multiple essential peptidoglycan precursors, including undecaprenyl phosphate, lipid II, and lipid III wall teichoic acid . The compound uses an unusual hydrophobic interface to tightly wrap around pyrophosphate, forming a supramolecular complex that oligomerizes into fibrils on bacterial membranes . This mechanism accounts for the lack of resistance observed with this compound .

相似化合物的比较

Clovibactin is similar to other antibiotics like teixobactin, which is also isolated from an uncultured bacterium . Both compounds exhibit unique binding mechanisms and target bacterial cell wall synthesis . this compound is unique in its ability to form supramolecular fibrils on bacterial membranes, which contributes to its lack of resistance . Other similar compounds include lassomycin and kalimantacin, which are also derived from uncultured bacteria and exhibit novel mechanisms of action .

属性

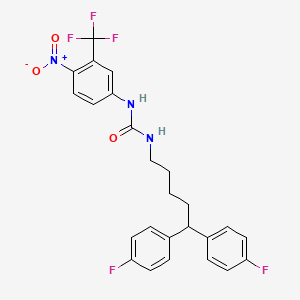

分子式 |

C43H70N10O11 |

|---|---|

分子量 |

903.1 g/mol |

IUPAC 名称 |

(3S,6S,9S,12R,13R)-12-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-9-methyl-3,6-bis(2-methylpropyl)-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecane-13-carboxamide |

InChI |

InChI=1S/C43H70N10O11/c1-22(2)17-29-40(60)51-31(19-24(5)6)43(63)64-34(35(46)55)33(42(62)47-25(7)36(56)49-29)53-41(61)32(21-54)52-38(58)28(15-11-12-16-44)48-39(59)30(18-23(3)4)50-37(57)27(45)20-26-13-9-8-10-14-26/h8-10,13-14,22-25,27-34,54H,11-12,15-21,44-45H2,1-7H3,(H2,46,55)(H,47,62)(H,48,59)(H,49,56)(H,50,57)(H,51,60)(H,52,58)(H,53,61)/t25-,27-,28+,29-,30+,31-,32-,33+,34+/m0/s1 |

InChI 键 |

SMQAHGKBWXPEHB-HHHSQLJLSA-N |

手性 SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H]([C@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N)CC(C)C)CC(C)C |

规范 SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)N)CC(C)C)CC(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11933380.png)

![(17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11933408.png)

![3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11933423.png)

![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)

![6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide](/img/structure/B11933449.png)

![6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one](/img/structure/B11933452.png)

![N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide](/img/structure/B11933454.png)